

Application Notes and Protocols for FAPI-2 Radiolabeling in PET Imaging

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Fibroblast Activation Protein Inhibitor (FAPI) tracers, specifically focusing on quinoline-based derivatives like **FAPI-2**, for Positron Emission Tomography (PET) imaging. The methodologies outlined below are based on established procedures for similar FAPI molecules and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of a wide variety of tumors and its limited presence in healthy tissues. FAP inhibitors (FAPI) radiolabeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), are valuable tools for the non-invasive imaging of FAP-expressing tumors. This document details the radiolabeling of **FAPI-2**, a quinoline-based FAP inhibitor, for PET imaging applications.

Signaling Pathway and Targeting Mechanism

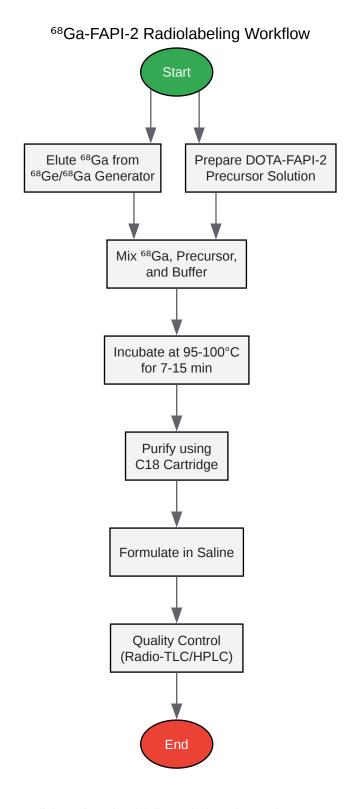
Fibroblast Activation Protein is a type II transmembrane serine protease expressed on cancer-associated fibroblasts (CAFs). FAP plays a crucial role in tumor growth, invasion, and metastasis by remodeling the extracellular matrix. FAPI radiotracers bind with high affinity to FAP, allowing for the visualization of FAP-expressing tissues using PET imaging.



Bloodstream Radiolabeled FAPI-2 (e.g., ⁶⁸Ga-FAPI-2) Accumulation in Tumor Stroma **Tumor Microenvironment** Cancer-Associated Tumor Cell Specific Binding Fibroblast (CAF) **Expresses** Fibroblast Activation Protein (FAP) Positron Emission PET Scanner (Signal Detection)

FAPI-2 Targeting Mechanism





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